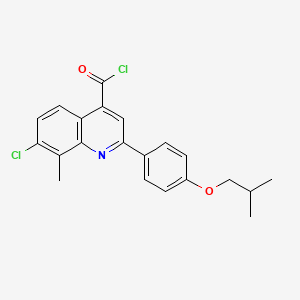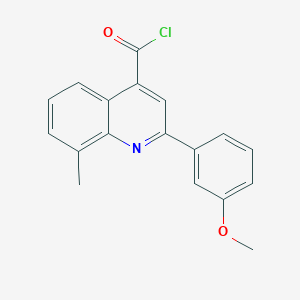
7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C21H19Cl2NO2 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C21H19Cl2NO2. It has an average mass of 388.287 Da and a monoisotopic mass of 387.079285 Da .Aplicaciones Científicas De Investigación
1. Complex Formation in Chemistry
"7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride" and its related compounds have been studied for their ability to form complexes with metals. For instance, benzo[h]quinoline, a related compound, has been used to study its interactions with palladium(II) complexes. This research provides insights into the structural properties and stability of such complexes, which is vital for understanding catalytic processes and designing new materials (Deeming, Rothwell, Hursthouse, & New, 1978).
2. Organic Synthesis and Derivatization
The compound and its analogs have applications in organic synthesis. For example, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a similar compound, has been identified as a sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This indicates its potential use in analytical chemistry for the detection and quantification of specific organic compounds (Yoshida, Moriyama, & Taniguchi, 1992).
3. Photoluminescence and Materials Science
In the realm of materials science, similar compounds have shown promise in the study of photoluminescence. For example, tris-(7-substituted-8-hydroxyquinoline) aluminum complexes exhibit unique luminescent properties, suggesting potential applications in organic light-emitting diodes (OLEDs) and other electronic devices (Duann, Liao, Guo, & Chang, 2003).
4. Crystal Structure Analysis
The crystal structures of various derivatives have been extensively studied. These studies contribute to our understanding of molecular interactions, which is crucial in the design of pharmaceuticals and materials with specific properties. For example, the analysis of the crystal structure of related compounds helps in understanding hydrogen bonding and molecular geometry, which are fundamental aspects of crystal engineering (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017).
Propiedades
IUPAC Name |
7-chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO2/c1-12(2)11-26-15-6-4-14(5-7-15)19-10-17(21(23)25)16-8-9-18(22)13(3)20(16)24-19/h4-10,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLXAMOKJJGBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)OCC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001142063 | |
| Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160255-92-4 | |
| Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160255-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















